molecular formula C17H14O8 B1237834 5,6,7,3'-Tetrahydroxy-3,4'-dimethoxyflavone

5,6,7,3'-Tetrahydroxy-3,4'-dimethoxyflavone

Cat. No.: B1237834
M. Wt: 346.3 g/mol
InChI Key: LIIZTGPIKLYGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetagetin 3, 4'-dimethyl ether belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, quercetagetin 3, 4'-dimethyl ether is considered to be a flavonoid lipid molecule. Quercetagetin 3, 4'-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that flavones such as 5,6,7,3'-Tetrahydroxy-3,4'-dimethoxyflavone exhibit notable antibacterial activity. For instance, a study isolated flavones from Acanthospermum hispidum DC, including 5,7,2’,5’-tetrahydroxy-3,4’-dimethoxyflavone, which showed effectiveness against various bacteria like Salmonella typii and Staphylococcus aureus, among others (Edewor & Olajire, 2011).

Synthesis Methods

Significant work has been done in synthesizing and studying the properties of flavones like this compound. One method involved demethylation of various methoxyflavones, demonstrating the feasibility of producing this compound and similar ones (Horie et al., 1995).

Antiproliferative Activity

Flavones including the subject compound have shown promising antiproliferative activities against cancer cell lines. A study synthesizing novel aminoalkylated flavones from 5-hydroxy-4',7-dimethoxyflavone indicated moderate to potent inhibitory effects on human cancer cells (Yan et al., 2017).

Biotransformation

The biotransformation of methoxyflavones, a category including this compound, by entomopathogenic filamentous fungi has been studied. This research has implications for understanding the biochemical pathways and potential applications of these compounds (Łużny et al., 2021).

Tumor Inhibition and Immunity

Studies have also indicated the potential of flavones in inhibiting tumor growth and enhancing immunity. For example, flavone from Cirsium japonicum DC, which includes compounds like 5,7-dihydroxy-6,4'-dimethoxyflavone, showed efficacy in inhibiting tumor growth in mice and promoting immune responses (Liu et al., 2006).

Properties

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

IUPAC Name

5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one

InChI

InChI=1S/C17H14O8/c1-23-10-4-3-7(5-8(10)18)16-17(24-2)15(22)12-11(25-16)6-9(19)13(20)14(12)21/h3-6,18-21H,1-2H3

InChI Key

LIIZTGPIKLYGNT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC)O

Synonyms

quercetagetin 3,4'-dimethyl ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,3'-Tetrahydroxy-3,4'-dimethoxyflavone
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Reactant of Route 6
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